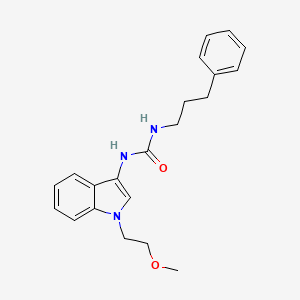

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-26-15-14-24-16-19(18-11-5-6-12-20(18)24)23-21(25)22-13-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-12,16H,7,10,13-15H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKPOUHEKNYLLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Urea Moiety: The final step involves the reaction of the substituted indole with phenylpropyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Studies: It is used as a probe to study biological pathways and mechanisms involving indole derivatives.

Chemical Biology: The compound serves as a tool to investigate the interactions of indole derivatives with biological macromolecules.

Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors, such as serotonin receptors, modulating their activity.

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

Key Observations:

Substituent Bulkiness and Solubility: The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to the diisopropyl substituents in Product 14, which increase steric hindrance and reduce polarity . The dimethylurea in lacks H-bond donors, further limiting solubility despite its smaller size .

Hydrogen-Bonding Capacity: The target’s unmodified urea group retains two H-bond donors, critical for target binding. In contrast, the dimethylated urea in forfeits this capability .

Aromatic Interactions: The indole and phenylpropyl groups in the target molecule facilitate π-π stacking, similar to the 4-methoxyphenyl group in Product 14 and the 2-methylphenyl group in .

The imidazole-containing compound () may exhibit enhanced binding to metalloenzymes or receptors due to its heterocyclic motif .

Biologische Aktivität

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the methoxyethyl and phenylpropyl substituents, suggest a variety of biological interactions and mechanisms.

Chemical Structure

The chemical structure can be represented as follows:

Research indicates that compounds like this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The indole moiety is particularly significant due to its role in modulating serotonin receptors, which are linked to mood regulation, appetite control, and other physiological functions.

Antidepressant Effects

Studies have suggested that indole derivatives can exhibit antidepressant-like effects by acting on serotonin receptors. For instance, compounds that activate the 5-HT2C receptor are known to influence mood and anxiety levels, potentially offering therapeutic benefits for depression .

Anti-obesity Potential

The compound may also have implications in obesity management. Activation of certain serotonin receptors has been associated with reduced food intake and weight loss. Specifically, the modulation of the 5-HT6 receptor could lead to decreased appetite and increased energy expenditure .

Study 1: Serotonin Receptor Modulation

A study conducted by Trivedi et al. (1998) highlighted the role of serotonin receptors in appetite regulation. In this context, compounds similar to this compound could be evaluated for their ability to modulate these receptors effectively.

| Study | Findings |

|---|---|

| Trivedi et al. (1998) | Indicated that serotonin receptor activation can influence food intake and body weight. |

Study 2: Metabolic Effects

Research has shown that certain indole derivatives can affect metabolic pathways associated with energy balance. For example, orexin receptor antagonists have been studied for their effects on food intake and energy expenditure in obese models .

| Study | Findings |

|---|---|

| Haynes et al. (2002) | Demonstrated that orexin antagonism leads to reduced food intake and weight loss in ob/ob mice. |

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Potential Activity |

|---|---|---|

| 1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea | Lacks methoxyethyl group | May have different receptor affinities |

| 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea | Lacks methyl group on indole | Potentially altered pharmacokinetics |

Q & A

Q. What are the common synthetic routes for synthesizing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-phenylpropyl)urea?

A standard synthetic approach involves reacting indole-3-carboxylic acid with 2-methoxyethylamine to form an intermediate amide. Subsequent coupling with 3-phenylpropyl isocyanate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) yields the target urea derivative. Reaction optimization includes temperature control (0–25°C) and purification via column chromatography (silica gel, ethyl acetate/hexane) . Alternative routes may employ Mitsunobu reactions for ether linkages or palladium-catalyzed cross-couplings for functional group introduction .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyethyl and phenylpropyl groups) and urea linkage integrity.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 393.2).

- Infrared (IR) Spectroscopy : Urea C=O stretching (~1640–1680 cm) and indole N-H vibrations (~3400 cm) are key markers .

- X-ray Crystallography : For definitive 3D structural confirmation, SHELX software is widely used for refinement .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Moderate solubility in DMSO and dichloromethane but limited in aqueous buffers. Co-solvents (e.g., PEG 400) enhance bioavailability in in vitro assays .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point range of 145–150°C.

- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity suitable for cell membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core Modifications : Replace the methoxyethyl group with ethoxy or hydroxyethyl to assess polarity effects on receptor binding.

- Urea Linkage Alternatives : Test thiourea or carbamate analogs to evaluate hydrogen-bonding contributions.

- Phenylpropyl Substitutions : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to modulate π-π interactions.

- Biological Assays : Compare IC values across analogs in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., MTT on cancer cell lines) .

Q. How can contradictory biological activity data be resolved in mechanistic studies?

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to distinguish direct binding vs. off-target effects.

- Structural Analysis : Perform co-crystallization with target proteins (e.g., kinases) using SHELX-refined models to identify binding motifs .

- Metabolite Screening : LC-MS/MS can detect in situ degradation products that may confound activity readings .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on the methoxyethyl group to enhance oral absorption.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve aqueous solubility and prolong half-life.

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 vulnerabilities; modify susceptible sites (e.g., methoxy to trifluoromethoxy) .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin or HSP90).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational dynamics.

- QSAR Modeling : Corporate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.